![molecular formula C15H18O2 B3059197 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 953-69-5](/img/structure/B3059197.png)

4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid

Übersicht

Beschreibung

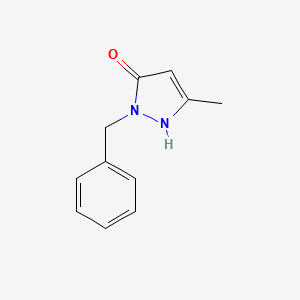

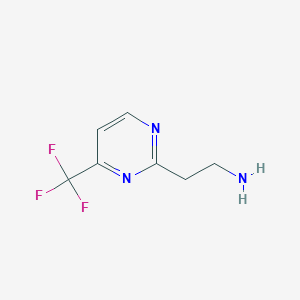

4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the molecular formula C15H18O2 . It has a molecular weight of 230.31 . The compound is typically in the form of a white to yellow solid .

Synthesis Analysis

The synthesis of 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates . This process is highly enantioselective and is mediated by an organic base . Another synthesis method involves the reaction of methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate with methanol and sodium hydroxide in tetrahydrofuran .Molecular Structure Analysis

The InChI code for 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid is 1S/C15H18O2/c16-13(17)15-9-6-14(7-10-15,8-11-15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid is a white to yellow solid . It has a molecular weight of 230.31 and a molecular formula of C15H18O2 .Wissenschaftliche Forschungsanwendungen

Inductive Effects in Molecules

A study by Exner and Böhm (2002) focused on the inductive effects in isolated molecules, specifically 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Their research utilized density functional theory to analyze the energies of these compounds, offering insights into the substituent effects in both the acid molecule and its anion. This study is crucial for understanding the inductive effect of various substituents and provides a model for evaluating these effects, particularly in the context of acidity and electrostatic calculations (Exner & Böhm, 2002).

Decarboxylative Acylation

Research by Zhang et al. (2017) explored the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) for the decarboxylative acylation of carboxylic acids. This process, which doesn't require metal catalysts, is significant for synthesizing α-keto and α,β-unsaturated amides or esters from various carboxylic acids, including derivatives of bicyclo[2.2.2]octane-1-carboxylic acids (Zhang et al., 2017).

Reactivities of Substituted Acids

A classic study by Roberts and Moreland (1953) evaluated the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Their findings highlighted the substantial influence of substituents on the reactivity of these compounds, providing key insights into the electrical effects of substituent groups in saturated systems (Roberts & Moreland, 1953).

Application in Liquid Crystal Materials

Research by Carr, Gray, and Kelly (1981) on the properties of liquid crystal materials included a study of cyanoaryl esters of 4-alkylbicyclo[2.2.2]octane-carboxylic acids. This work is pivotal for understanding the application of these compounds in liquid crystal technologies (Carr, Gray, & Kelly, 1981).

Antifolate Activity

Reynolds et al. (2001) synthesized and tested N-[4-[[2,4-diamino-6-pteridinyl)methyl]amino]bicyclo[2.2.2]octane-1-carbonyl]-L-glutamic acid, an analogue of aminopterin, for antifolate activity. This study contributes to understanding the potential medicinal applications of bicyclo[2.2.2]octane derivatives in the context of antifolate and antitumor activities (Reynolds et al., 2001).

Safety and Hazards

The safety information for 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid indicates that it should be stored sealed in a dry room temperature environment . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Eigenschaften

IUPAC Name |

4-phenylbicyclo[2.2.2]octane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c16-13(17)15-9-6-14(7-10-15,8-11-15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHNZAVLCQLHKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504515 | |

| Record name | 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid | |

CAS RN |

953-69-5 | |

| Record name | 4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyrazin-3-ylmethanamine](/img/structure/B3059120.png)

![Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-](/img/structure/B3059128.png)

![3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B3059129.png)

![2-[Methyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B3059131.png)

![3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3059132.png)